GSK-3beta Inhibitor VI
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Overview
Description
2-chloro-1-(4,5-dibromo-2-thiophenyl)ethanone is an aromatic ketone.
Scientific Research Applications
Biotransformation Processes
- Enantioselective Synthesis of Chiral Intermediates : A study by Miao et al. (2019) detailed the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol by a newly isolated bacterial strain, demonstrating its application in producing chiral intermediates for antifungal agents like Miconazole (Miao, Liu, He, & Wang, 2019).
Synthesis of Compounds
Preparation of Triazole Derivatives : Li De-liang (2010) synthesized 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone from 2-chloro-1-(4-chlorophenyl) ethanone, indicating the compound's role in creating triazole derivatives for potential pharmaceutical use (Li De-liang, 2010).
Development of Enzymatic Processes : Guo et al. (2017) developed an enzymatic process for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor, indicating the importance of such compounds in developing efficient, green, and safe industrial processes (Guo et al., 2017).
Antimicrobial Studies : Sherekar et al. (2022) synthesized 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone and evaluated its antimicrobial activities, demonstrating the compound's potential in creating substances with significant antimicrobial properties (Sherekar, Padole, & Kakade, 2022).
Molecular Docking Studies : ShanaParveen et al. (2016) conducted a molecular docking study on a compound similar to 2-Chloro-1-(4,5-dibromothiophen-2-yl)ethanone, showcasing its application in understanding molecular interactions and potential inhibitory activities against specific proteins (ShanaParveen et al., 2016).
Synthesis of Chalcone Derivatives : Rehman et al. (2022) described the synthesis of chalcone derivatives from 2-chloro-1-(indoline-1-yl) ethanone, showing its utility in creating compounds with anti-inflammatory properties (Rehman, Saini, & Kumar, 2022).
Properties
Molecular Formula |
C6H3Br2ClOS |
---|---|
Molecular Weight |
318.41 g/mol |
IUPAC Name |
2-chloro-1-(4,5-dibromothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H3Br2ClOS/c7-3-1-5(4(10)2-9)11-6(3)8/h1H,2H2 |
InChI Key |
KYVDGDMQERQKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)Br)C(=O)CCl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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